5-Benzyloxytryptophan (5-BOTP) is a synthetic derivative of tryptophan, an essential amino acid. It serves as a building block in various scientific research applications, particularly in the development of potential radiopharmaceuticals for cancer imaging and therapy. [, ]
Synthesis Analysis
5-BOTP can be synthesized asymmetrically using chiral ligands and catalysts. One method involves a catalytic asymmetric alkylation of glycine Schiff bases with a specific type of catalyst. This method has been successful in producing 5-BOTP, along with other non-proteinogenic amino acids like S-α-allylglycine and S-β-(2-naphthyl)alanine. [, ]
Chemical Reactions Analysis
The provided research primarily focuses on using 5-BOTP as a precursor for further chemical modification. Specifically, it has been conjugated with bifunctional chelating agents (BFCAs) like NOTA and DOTA. This conjugation is crucial for potential applications in radiopharmaceuticals. [, ]
Mechanism of Action
Research indicates that 5-BOTP derivatives, particularly 5-BOTP-NOTA and 5-BOTP-DOTA, demonstrate inhibitory effects on the LAT1 transporter. This transporter plays a significant role in cancer cell growth and proliferation. The mechanism involves binding of these derivatives to the gating residue of LAT1, disrupting its function. [, ]
Applications
Radiopharmaceutical Development: 5-BOTP, when conjugated with BFCAs like NOTA and DOTA, exhibits potential as a radiopharmaceutical kit for molecular imaging of cancer. [, ] These conjugates specifically target the LAT1 transporter, which is often overexpressed in cancerous cells. [, ] By attaching a radioisotope to the BFCA, the 5-BOTP conjugate allows for targeted imaging and potential therapeutic delivery to cancerous tissues.
Related Compounds
5-Benzyloxytryptophan-NOTA
Compound Description: 5-Benzyloxytryptophan-NOTA is a novel compound proposed as a potential theranostic agent for cancer. It consists of 5-Benzyloxytryptophan conjugated to NOTA, a bifunctional chelating agent. In silico studies suggest that 5-Benzyloxytryptophan-NOTA exhibits high affinity for the LAT1 antiporter, a protein often overexpressed in cancer cells. [] This interaction is thought to inhibit LAT1 activity, potentially hindering cancer cell growth. []
Relevance: 5-Benzyloxytryptophan-NOTA is structurally related to 5-Benzyloxytryptophan through the direct conjugation of the NOTA chelating agent to the 5-Benzyloxytryptophan scaffold. []
5-Benzyloxytryptophan-DOTA
Compound Description: Similar to 5-Benzyloxytryptophan-NOTA, 5-Benzyloxytryptophan-DOTA is also proposed as a potential theranostic agent for cancer. It comprises 5-Benzyloxytryptophan conjugated to DOTA, another bifunctional chelating agent. [] In silico studies indicate that 5-Benzyloxytryptophan-DOTA displays a strong affinity for the LAT1 antiporter, suggesting its potential as a LAT1 inhibitor. []
Relevance: 5-Benzyloxytryptophan-DOTA is structurally related to 5-Benzyloxytryptophan through the direct conjugation of the DOTA chelating agent to the 5-Benzyloxytryptophan scaffold. []
(S)-α-Allylglycine
Compound Description: (S)-α-Allylglycine is an amino acid. While specific details about its biological activity are not provided in the provided abstracts, its asymmetric synthesis is discussed alongside (S)-5-Benzyloxytryptophan. [, ] This suggests a potential research interest in both compounds within a similar context, possibly exploring their applications in peptide synthesis or as building blocks for more complex molecules.
Relevance: While (S)-α-Allylglycine doesn't share the exact core structure of 5-Benzyloxytryptophan, both are classified as amino acids, placing them in the same broad chemical category. [, ] Furthermore, their concurrent discussion in the context of asymmetric synthesis indicates a potential research link between these compounds. [, ]
Relevance: While not sharing the precise core structure of 5-Benzyloxytryptophan, (S)-β-(2-Naphthyl)alanine falls under the same broad chemical category as 5-Benzyloxytryptophan, being classified as an amino acid. [, ] The shared focus on their asymmetric synthesis further implies a potential research connection between these compounds. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bupropion is an aromatic ketone that is propiophenone carrying a tert-butylamino group at position 2 and a chloro substituent at position 3 on the phenyl ring. It has a role as an antidepressant, an environmental contaminant and a xenobiotic. It is a secondary amino compound, a member of monochlorobenzenes and an aromatic ketone. Bupropion (also known as the brand name product Wellbutrin®) is a norepinephrine/dopamine-reuptake inhibitor (NDRI) used most commonly for the management of Major Depressive Disorder (MDD), Seasonal Affective Disorder (SAD), and as an aid for smoking cessation. Bupropion exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters. More specifically, bupropion binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT). Bupropion was originally classified as an "atypical" antidepressant because it does not exert the same effects as the classical antidepressants such as Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), or Selective Serotonin Reuptake Inhibitors (SSRIs). While it has comparable effectiveness to typical first-line options for the treatment of depression such as SSRIs, bupropion is a unique option for the treatment of MDD as it lacks any clinically relevant serotonergic effects, typical of other mood medications, or any effects on histamine or adrenaline receptors. Lack of activity at these receptors results in a more tolerable side effect profile; bupropion is less likely to cause sexual side effects, sedation, or weight gain as compared to SSRIs or TCAs, for example. When used as an aid to smoking cessation, bupropion is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor. A Cochrane Review of meta-analyses of available treatment modalities for smoking cessation found that abstinence rates approximately doubled when bupropion was used as compared to placebo, and was found to have similar rates of smoking cessation as [nicotine] replacement therapy (NRT). Bupropion is sometimes used as an add-on agent to first-line treatments of depression such as selective serotonin reuptake inhibitor (SSRI) medications when there is a treatment-failure or only partial response. Bupropion is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD. When used in combination with [naltrexone] in the marketed product ContraveⓇ for chronic weight management, the two components are thought to have effects on areas of the brain involved in the regulation of food intake. This includes the hypothalamus, which is involved in appetite regulation, and the mesolimbic dopamine circuit, which is involved in reward pathways. Studies have shown that the combined activity of bupropion and [naltrexone] increase the firing rate of hypothalamic pro-opiomelanocortin (POMC) neurons and blockade of opioid receptor-mediated POMC auto-inhibition, which are associated with a reduction in food intake and increased energy expenditure. The combination of naltrexone and bupropion was shown to result in a statistically significant weight loss, with a mean change in body weight of -6.3% compared to -1.3% for placebo. Bupropion is an Aminoketone. The mechanism of action of bupropion is as a Dopamine Uptake Inhibitor, and Norepinephrine Uptake Inhibitor. The physiologic effect of bupropion is by means of Increased Dopamine Activity, and Increased Norepinephrine Activity. Bupropion is an aminoketone antidepressant that is widely used in therapy of depression and smoking cessation. Bupropion therapy can be associated with transient, usually asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury. Bupropion is an aminoketone with antidepressant activity. The molecular mechanism of the antidepressant effect of bupropion is unknown. This agent does not inhibit monoamine oxidase and, compared to classical tricyclic antidepressants, is a weak blocker of the neuronal uptake of serotonin and norepinephrine. Buproprion also weakly inhibits the neuronal re-uptake of dopamine. Bupropion is a selective catecholamine (norepinephrine and dopamine) reuptake inhibitor. It has only a small effect on serotonin reuptake. It does not inhibit MAO. The antidepressant effect of bupropion is considered to be mediated by its dopaminergic and noradrenergic action. Bupropion has also been shown to act as a competitive alpha-3-beta-4- nicotinic antagonist, the alpha-3-beta-4-antagonism has been shown to interrupt addiction in studies of other drugs such as ibogaine. This alpha-3-beta-4-antagonism correlates quite well with the observed effect of interrupting addiction. A unicyclic, aminoketone antidepressant. The mechanism of its therapeutic actions is not well understood, but it does appear to block dopamine uptake. The hydrochloride is available as an aid to smoking cessation treatment; Bupropion is a selective catecholamine (norepinephrine and dopamine) reuptake inhibitor. It has only a small effect on serotonin reuptake. It does not inhibit MAO. The antidepressant effect of bupropion is considered to be mediated by its dopaminergic and noradrenergic action. Bupropion has also been shown to act as a competitive alpha-3-beta-4-nicotinic antagonist, the alpha-3-beta-4-antagonism has been shown to interrupt addiction in studies of other drugs such as ibogaine. This alpha-3-beta-4-antagonism correlates quite well with the observed effect of interrupting addiction. Bupropion (amfebutamone) (brand names Wellbutrin and Zyban) is an antidepressant of the aminoketone class, chemically unrelated to tricyclics or selective serotonin reuptake inhibitors (SSRIs). It is similar in structure to the stimulant cathinone, and to phenethylamines in general. It is a chemical derivative of diethylpropion, an amphetamine-like substance used as an anorectic. Bupropion is both a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor. It is often used as a smoking cessation aid. A propiophenone-derived antidepressant and antismoking agent that inhibits the uptake of DOPAMINE. See also: Bupropion Hydrochloride (has salt form); Bupropion Hydrobromide (has salt form).
Nickel Carbonate is a light green, crystalline inorganic compound that produces toxic gases upon heating. Nickel carbonate is used in electroplating, to prepare nickel monoxide, to make colored glass and as a catalyst in the treatment of wastewater. Exposure to this substance can cause severe dermatitis, skin and asthma-like allergies and affects the lungs, kidneys, gastrointestinal tract and neurological system. Nickel carbonate is a known carcinogen and is associated with an increased risk of developing lung and nasal cancers. (NCI05)
Octan-2-ol is an octanol carrying the hydroxy group at position 2. It has a role as a volatile oil component and a plant metabolite. It is an octanol and a secondary alcohol. 2-Octanol is a natural product found in Aspalathus linearis, Curcuma wenyujin, and other organisms with data available.